molecular formula C11H20N4O2 B6267553 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 405175-32-8

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate

Cat. No.: B6267553
CAS No.: 405175-32-8
M. Wt: 240.3
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Description

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl group, an azido group, and a cyclohexyl ring

Properties

CAS No.

405175-32-8

Molecular Formula

C11H20N4O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method includes the azidation of a cyclohexylamine derivative followed by the protection of the amine group with tert-butyl carbamate. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the azidation and protection steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the introduction of azido groups into complex molecules.
  • Employed in click chemistry for the synthesis of triazoles.

Biology:

  • Investigated for its potential as a precursor in the synthesis of biologically active molecules.
  • Used in the study of protein modification and labeling.

Medicine:

  • Explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes .

Comparison with Similar Compounds

  • tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate
  • tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
  • tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate

Uniqueness: tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in click chemistry and other applications where azido functionality is desired .

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